molecular formula C21H26N4O2 B2426602 N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950414-88-7

N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2426602
CAS No.: 950414-88-7
M. Wt: 366.465
InChI Key: JYORYDOQLNIPIH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclohexyl group, a dimethoxyphenyl group, and a pyrazolo[1,5-a]pyrimidine core, making it a unique and interesting molecule for scientific research.

Properties

IUPAC Name

N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-14-11-20(23-16-7-5-4-6-8-16)25-21(22-14)13-17(24-25)15-9-10-18(26-2)19(12-15)27-3/h9-13,16,23H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYORYDOQLNIPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC3CCCCC3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with cyclohexylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 5-methylpyrazole under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring or the pyrazolo[1,5-a]pyrimidine core can be replaced with other substituents using appropriate reagents and conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    This compound: Similar in structure but with different substituents, leading to variations in biological activity and chemical properties.

    Pyrazolo[1,5-a]pyrimidine derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention for its potential biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties. The unique structural features of this compound—such as the cyclohexyl and dimethoxyphenyl groups—contribute to its diverse pharmacological profile.

PropertyValue
IUPAC Name This compound
CAS Number 950414-88-7
Molecular Formula C21_{21}H26_{26}N4_{4}O2_{2}
Molecular Weight 366.5 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound acts as an inhibitor for specific pathways associated with diseases like cancer and inflammation.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. In particular, studies have shown that similar compounds can inhibit key signaling pathways involved in tumor proliferation and survival:

  • Inhibition of Kinases : Pyrazolo derivatives have demonstrated inhibitory effects on kinases such as BRAF(V600E), EGFR, and Aurora-A kinase .
  • Synergistic Effects : Combinations of pyrazole derivatives with established chemotherapeutics like doxorubicin have shown enhanced cytotoxic effects in various cancer cell lines .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazolo derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Similar compounds have been shown to possess activity against a range of bacterial and fungal pathogens .

Study 1: Antitumor Activity

A study conducted on a series of pyrazolo derivatives demonstrated their effectiveness in inhibiting the growth of various cancer cell lines. The results indicated that compounds with similar structures to this compound displayed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharide (LPS), the administration of pyrazolo derivatives resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound could be beneficial in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., aminopyrazoles and β-keto esters) under acidic or catalytic conditions. For example, Suzuki-Miyaura cross-coupling reactions are effective for introducing aryl/heteroaryl groups at the 2-position (e.g., 3,4-dimethoxyphenyl), as demonstrated in related pyrazolo[1,5-a]pyrimidine syntheses . Key steps include:

  • Core formation : Cyclization at 80–120°C using acetic acid or PTSA.
  • Substituent introduction : Palladium-catalyzed coupling for aryl groups.
  • Amine functionalization : Nucleophilic substitution at the 7-position with cyclohexylamine under reflux in ethanol .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : Confirm substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 6.8–7.2 ppm, cyclohexyl protons at δ 1.2–2.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C23H28N4O2: calcd. 392.2209, obs. 392.2213).
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Enzyme inhibition : Screen against kinases (e.g., CDK2) or phosphatases (e.g., PTPN2) using fluorescence-based assays. Pyrazolo[1,5-a]pyrimidines often target ATP-binding pockets .
  • Antimicrobial activity : Test against Mycobacterium tuberculosis (MIC <10 µM for related analogs) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC50 values <1 µM suggest therapeutic potential .

Advanced Research Questions

Q. How do structural modifications at the 2- or 7-position affect bioactivity?

  • 2-position (aryl group) : Electron-donating groups (e.g., 3,4-dimethoxy) enhance solubility and target binding via π-π stacking. Fluorine or trifluoromethyl substituents improve metabolic stability .
  • 7-position (amine) : Cyclohexyl groups increase lipophilicity, enhancing blood-brain barrier penetration for neuropharmacological applications . Replacements with pyridinylmethyl (e.g., ) improve anti-TB activity .

Q. What strategies resolve contradictions in enzyme inhibition data across assays?

  • Assay validation : Compare results under standardized conditions (e.g., ATP concentration, pH). For example, trifluoromethyl groups may exhibit pH-dependent binding .
  • Crystallography : Resolve co-crystal structures with targets (e.g., CDK2) to identify binding modes .
  • Kinetic studies : Determine inhibition mechanisms (competitive vs. non-competitive) using Lineweaver-Burk plots .

Q. How can researchers optimize pharmacokinetic properties (e.g., bioavailability)?

  • Lipophilicity adjustments : Introduce polar groups (e.g., morpholine) at the 5-methyl position to reduce logP .
  • Prodrug strategies : Mask the amine with acetyl or Boc groups to improve oral absorption .
  • Metabolic stability : Replace labile groups (e.g., methoxy) with halogens or CF3 to block CYP450 oxidation .

Q. What computational methods predict target engagement and off-target risks?

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2, PTPN2) .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at the 2-position) .
  • ADMET prediction : Tools like SwissADME assess solubility (LogS > -4) and hepatotoxicity (CYP inhibition risk) .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Metabolic profiling : Use liver microsomes to identify metabolites causing false negatives in vivo .
  • Formulation optimization : Poor aqueous solubility (common for lipophilic pyrazolo[1,5-a]pyrimidines) may reduce in vivo efficacy. Test nanoemulsions or cyclodextrin complexes .

Q. Why do some analogs show potent enzyme inhibition but poor cellular activity?

  • Membrane permeability : Measure logD (optimal 2–3) and use Caco-2 assays. High molecular weight (>450 Da) may hinder diffusion .
  • Efflux pumps : Test P-gp inhibition (e.g., calcein-AM assay) to rule out multidrug resistance .

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